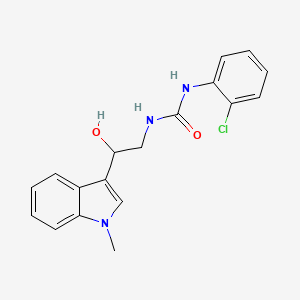
1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a chemical compound with potential applications in scientific research. This compound is also known as SU6668 and has been studied for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea involves the inhibition of several signaling pathways involved in cancer progression. SU6668 has been shown to inhibit the activity of receptor tyrosine kinases, which are involved in the regulation of cell growth and differentiation. In addition, SU6668 has been shown to inhibit the activity of integrins, which are involved in cell adhesion and migration. By targeting these signaling pathways, SU6668 inhibits the growth and metastasis of tumor cells.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell signaling and metabolism. In addition, SU6668 has been shown to induce apoptosis, or programmed cell death, in tumor cells. This compound has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea has several advantages for lab experiments. It is a potent inhibitor of multiple signaling pathways involved in cancer progression, making it a valuable tool for studying cancer biology. In addition, SU6668 has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
However, there are also limitations to using SU6668 in lab experiments. This compound has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, SU6668 has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea. One direction is to study the potential use of SU6668 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the effects of SU6668 on other signaling pathways involved in cancer progression. Finally, future research could focus on the development of more soluble and selective analogs of SU6668 for use in cancer research.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea involves several steps. The first step is the reaction of 2-chloroaniline with 2-(1-methyl-1H-indol-3-yl)ethanol to form 2-(2-chlorophenyl)-2-(1-methyl-1H-indol-3-yl)ethanol. This compound is then treated with phosgene to form 1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of tumor cells by targeting multiple signaling pathways involved in cancer progression. In addition, SU6668 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-22-11-13(12-6-2-5-9-16(12)22)17(23)10-20-18(24)21-15-8-4-3-7-14(15)19/h2-9,11,17,23H,10H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAPQVKJEGAWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903675.png)
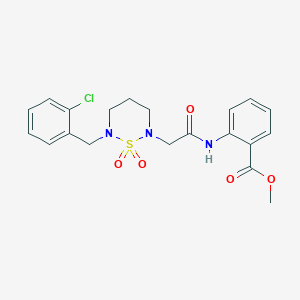
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2903677.png)
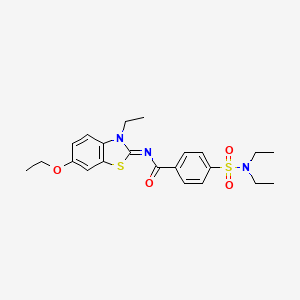
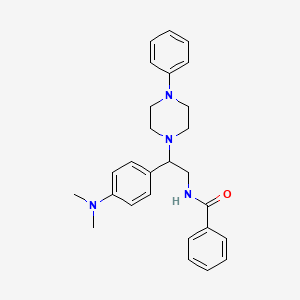
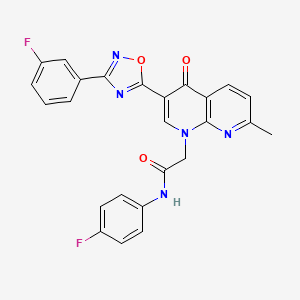

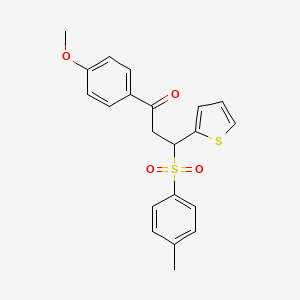
![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2903690.png)
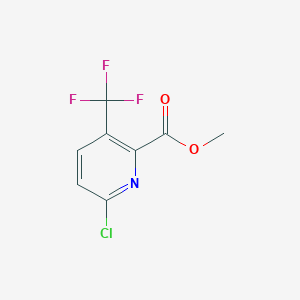

![3-[2-(Difluoromethoxy)phenyl]-5-methylaniline](/img/structure/B2903694.png)
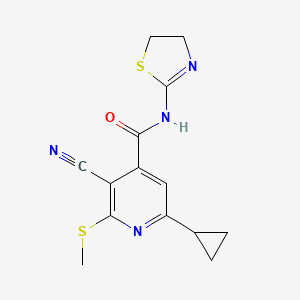
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea](/img/structure/B2903697.png)